2-Chlorophenyl chloroformate

Overview

Description

2-Chlorophenyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of chloroformates in general. For instance, chloroformates are key reagents for synthesizing carbonates and carbamates, as demonstrated in a study where chloroformates were synthesized on-demand using a chloroform solution containing an alcohol . Additionally, chlorophenyl chlorothionoformates have been used as dealkylating agents for tertiary amines .

Synthesis Analysis

The synthesis of chloroformates can be achieved through various methods. One innovative approach is the photo-on-demand in situ synthesis, which involves a chloroform solution containing a primary alkyl alcohol. This method allows for the subsequent one-pot synthesis of carbonates and carbamates . Another related synthesis is the preparation of 2-chloro-5-methylthiophene, which is synthesized from 2-methylthiophene using sulfuryl chloride, indicating the use of chlorinating agents in the synthesis of chlorinated compounds .

Molecular Structure Analysis

While the molecular structure of 2-chlorophenyl chloroformate is not directly provided, studies on related compounds can offer insights. For example, the molecular structures of isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined using single crystal XRD, highlighting the importance of X-ray diffraction in determining the structure of chlorinated compounds .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical reactions. They can be used to synthesize carbonates and carbamates, as shown in the photo-on-demand synthesis study . Additionally, chlorophenyl chlorothionoformates have been shown to react with tertiary amines to produce thiocarbamates and alkyl chlorides, demonstrating their reactivity in dealkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorophenyl chloroformate are not directly discussed, but the properties of related compounds can be inferred. For instance, the adsorption behavior of 2-chlorophenols on colloidal silica was investigated, indicating that chlorophenols can form outer-sphere complexes with silica surfaces and that their adsorption follows first-order kinetics . The photooxidation kinetics of 2-chlorophenol over a TiO2 catalyst were also modeled, suggesting that chlorophenols can undergo photoassisted oxidation .

Scientific Research Applications

Solvolytic Reactions of Chloroformate Esters

- Scientific Field: Chemistry

- Application Summary: Chloroformate esters, including 2-Chlorophenyl chloroformate, are used in solvolytic reactions . The replacement of oxygen within a chloroformate ester by sulfur can lead to a chlorothioformate, a chlorothionoformate, or a chlorodithioformate .

- Methods of Application: The study involved the solvolysis of various chloroformate esters in different solvents. The solvents ranged from ethanol-water to aqueous solvents rich in fluoroalcohol .

- Results: The study found that phenyl chloroformate reacts over the full range of solvents usually included in Grunwald-Winstein equation studies of solvolysis by an addition-elimination (A-E) pathway . The tendency towards ionization increases as, within the three contributing structures of the resonance hybrid for the formed cation, the atoms carrying positive charge (other than the central carbon) change from oxygen to sulfur to nitrogen .

Synthesis of Polymers

- Scientific Field: Polymer Chemistry

- Application Summary: Phenyl chloroformate, a related compound to 2-Chlorophenyl chloroformate, has been used in the synthesis of poly (2-(phenoxycarbonyloxy)ethylmethacrylate) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Spontaneous Hydrolysis

- Scientific Field: Physical Chemistry

- Application Summary: The spontaneous hydrolysis of phenyl chloroformate, a compound related to 2-Chlorophenyl chloroformate, has been studied in various solutions .

- Methods of Application: The study involved the spontaneous hydrolysis of phenyl chloroformate in water-ethylene glycol, cationic, zwitterionic, nonionic, and anionic micellar solutions .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Spontaneous Hydrolysis

- Scientific Field: Physical Chemistry

- Application Summary: The spontaneous hydrolysis of phenyl chloroformate, a compound related to 2-Chlorophenyl chloroformate, has been studied in various solutions .

- Methods of Application: The study involved the spontaneous hydrolysis of phenyl chloroformate in water-ethylene glycol, cationic, zwitterionic, nonionic and anionic micellar solutions .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Synthesis of Poly (2-(phenoxycarbonyloxy)ethylmethacrylate)

- Scientific Field: Polymer Chemistry

- Application Summary: Phenyl chloroformate, a related compound to 2-Chlorophenyl chloroformate, has been used in the synthesis of poly (2-(phenoxycarbonyloxy)ethylmethacrylate) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

2-Chlorophenyl chloroformate is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

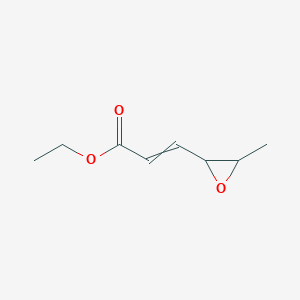

IUPAC Name |

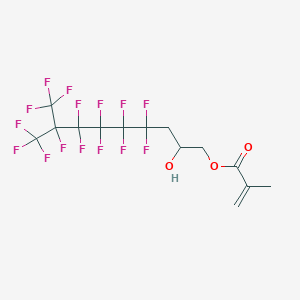

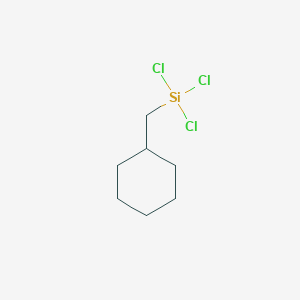

(2-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYBFRQSLVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400441 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl chloroformate | |

CAS RN |

19358-41-9 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)